An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzoic Acid Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzoic Acid Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride (CAS No. 940284-81-1), a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, physicochemical properties, a probable synthetic route, and its potential applications, all viewed through the lens of a seasoned medicinal chemist. The narrative is structured to not only present data but to explain the underlying scientific rationale, thereby offering actionable insights for professionals in the field.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is not coincidental; the unique physicochemical properties of the piperazine moiety often bestow favorable pharmacokinetic characteristics upon a drug candidate.[2][3] These properties include enhanced aqueous solubility and the ability to engage in multiple hydrogen bonding interactions, which can be pivotal for target binding and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[4]
Piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antipsychotic, antihistaminic, and anti-infective properties.[1][5][6] 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride belongs to this versatile class of compounds. While it is a less documented analogue, its close relative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a well-known, critical intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[7][8] This familial link strongly suggests that the ethyl-analogue is a valuable building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Core Compound Profile: 4-(4-Ethylpiperazin-1-yl)benzoic Acid Hydrochloride
The subject of this guide is the hydrochloride salt of 4-(4-ethylpiperazin-1-yl)benzoic acid. The salt form is common for amine-containing compounds, as it typically enhances stability and aqueous solubility, which is advantageous for both chemical reactions and potential pharmaceutical formulations.[9]
Chemical and Physical Properties
A clear understanding of a compound's properties is the bedrock of its effective application. The key physicochemical data for 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 940284-81-1 | [10] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |
| Molecular Weight | 270.76 g/mol | [10] |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride | [10] |
| SMILES | O=C(O)C1=CC=C(N2CCN(CC)CC2)C=C1.[H]Cl | [10] |
| InChI Key | NQXIEWIFTRSCDG-UHFFFAOYSA-N | [10] |
Structural Features and Their Implications
The molecule's structure can be dissected into three key components, each contributing to its overall chemical personality and potential for biological activity.
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle for amide bond formation, a cornerstone reaction in drug synthesis. It's also a potential hydrogen bond donor and acceptor, which can be critical for molecular recognition at a biological target.
-
Piperazine Ring: This central scaffold provides a degree of conformational rigidity. The two nitrogen atoms are key; one is engaged in a tertiary amine linkage to the phenyl ring, while the other is alkylated with an ethyl group. The basic nature of the piperazine nitrogens allows for salt formation and can be crucial for interactions with acidic residues in a protein's active site.[9]
-
Ethyl Group: The N-ethyl substituent subtly alters the lipophilicity and steric profile compared to its methyl counterpart. In drug design, such seemingly minor modifications can lead to significant changes in target affinity, selectivity, and metabolic stability.
Synthesis and Characterization: A Practical Approach
While specific, peer-reviewed synthetic procedures for 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride are not extensively published, a robust synthetic strategy can be extrapolated from established methods for analogous compounds, particularly the intermediates of Imatinib.[7][11][12]
Proposed Synthetic Workflow
A logical and efficient approach would be a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.
Caption: Proposed synthetic workflow for 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)benzoate
-
To a stirred solution of ethyl 4-fluorobenzoate (1 equivalent) and N-ethylpiperazine (1.2 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 120-140 °C.
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction. DMSO is an excellent polar aprotic solvent for this type of transformation. The excess base neutralizes the HF byproduct.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Hydrolysis to 4-(4-Ethylpiperazin-1-yl)benzoic acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Causality: The basic conditions facilitate the saponification of the ester to the corresponding carboxylate salt. The reflux ensures the reaction proceeds at a reasonable rate.
-
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Dilute the aqueous residue with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 1-2.
-
Causality: Acidification protonates the carboxylate to form the free carboxylic acid and also protonates the basic piperazine nitrogen, leading to the precipitation of the hydrochloride salt.
-
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
-
Dry the product under vacuum to yield 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride as a solid.
Analytical Characterization
A full suite of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of the target compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by showing the expected signals for the aromatic, piperazine, and ethyl protons and carbons.[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
HPLC: The primary method for assessing the purity of the final product. A well-developed HPLC method can also be used for quantification.[16][17]
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Applications in Drug Discovery and Development
Given its structural similarity to known kinase inhibitor precursors, 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride is a prime candidate for use as a building block in the synthesis of novel therapeutic agents. The piperazine scaffold is a key feature in many kinase inhibitors, often acting as a linker that orients other pharmacophoric elements correctly within the ATP-binding pocket of the target kinase.[4]
Potential research applications include:
-
Synthesis of Kinase Inhibitor Libraries: This compound can be used as a starting scaffold to be elaborated via amide coupling with various amines, generating a library of compounds for screening against a panel of kinases.
-
Development of Imatinib Analogues: By replacing the methyl group with an ethyl group, researchers can investigate the structure-activity relationship (SAR) and potentially develop compounds with altered potency, selectivity, or pharmacokinetic profiles.[18]
-
Exploration of Other Biological Targets: The piperazine core is not limited to kinase inhibition. It is present in drugs targeting G protein-coupled receptors (GPCRs), ion channels, and other enzyme classes.[5][19] This compound could therefore be a valuable starting point for projects in diverse therapeutic areas such as CNS disorders, inflammation, or infectious diseases.[6][20][21][22]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23] The GHS hazard statements for the related methyl-analogue also indicate potential for skin and eye irritation.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[25]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25]
Conclusion
4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its value is derived from the privileged piperazine scaffold, which is known to impart favorable drug-like properties. While direct biological data on this specific molecule is sparse, its close structural relationship to key pharmaceutical intermediates provides a strong rationale for its use in the synthesis of next-generation targeted therapies, particularly kinase inhibitors. The synthetic and analytical methodologies outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their drug discovery programs, paving the way for new therapeutic breakthroughs.
References
-
A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Role of Piperazine Derivatives in Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]
-
Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (n.d.). Patsnap Eureka. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
chemical label 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride. (n.d.). echa.europa.eu. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]
-
Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025). ResearchGate. [Link]
- Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015).
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
-
Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015). Semantic Scholar. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). LinkedIn. [Link]
-
Analysis of piperazine drug formulations for N-nitrosamines. (n.d.). PubMed. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Semantic Scholar. [Link]
-
4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. (n.d.). PubChem. [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). FAQ. [Link]
-
4 - Supporting Information. (n.d.). pubs.rsc.org. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (1185000-02-5) for sale [vulcanchem.com]
- 10. 940284-81-1 | 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride - AiFChem [aifchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 23. chemical-label.com [chemical-label.com]
- 24. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
